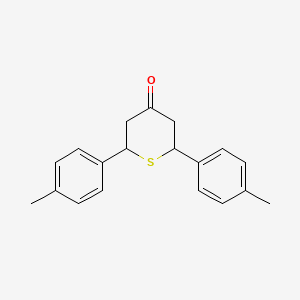

2,6-Bis(4-methylphenyl)thian-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Bis(4-methylphenyl)thian-4-one (BMPT) is a synthetic compound that belongs to the thianone family. It is widely used in scientific research, particularly in the field of medicinal chemistry, due to its diverse biological activities. BMPT has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

科学的研究の応用

Photochromic Materials

One significant application of compounds related to 2,6-Bis(4-methylphenyl)thian-4-one is in the field of photochromism. Photochromic materials change color upon exposure to light, a property that can be exploited in various technologies, including smart windows, sunglasses, and optical data storage. A study by Irie et al. (2000) on 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene and its derivatives, which are structurally similar to this compound, demonstrated reversible photochromic reactions in single-crystalline phases. These compounds transitioned from colorless to blue upon irradiation with UV light and reverted back to colorless under visible light. Such materials offer promising avenues for developing new photochromic systems with enhanced performance and durability (Irie, Lifka, Kobatake, & Kato, 2000).

Corrosion Inhibition

In the realm of materials science, thiophene derivatives like this compound have been investigated for their corrosion inhibition properties. Bentiss et al. (2007) explored the influence of 2,5-disubstituted 1,3,4-thiadiazoles on the corrosion behavior of mild steel in acidic solutions. These compounds, which share a thiophene moiety with this compound, exhibited significant corrosion inhibition, underscoring the potential of thiophene derivatives in protecting metals against corrosion in industrial applications (Bentiss, Lebrini, Lagrenée, Traisnel, Elfarouk, & Vezin, 2007).

Electrochromic Devices

Compounds with thiophene units have been utilized in the development of electrochromic devices, which change color upon applying an electric voltage. This application is particularly relevant for smart window technologies and displays. Sotzing, Reynolds, and Steel (1996) synthesized bis(2-(3,4-ethylenedioxy)thiophene)-based monomers and characterized their electrochemical polymerization to form conducting polymers. These polymers exhibited excellent electrochromic properties, including low redox switching potentials and high stability, indicating the potential of thiophene derivatives in creating advanced electrochromic materials (Sotzing, Reynolds, & Steel, 1996).

Catalysis and Organic Synthesis

Thiophene derivatives are also explored in catalysis and organic synthesis, where their unique properties facilitate various chemical reactions. Olsson et al. (2005) investigated a PCP pincer palladium complex in the Stille reaction, a critical carbon-carbon bond-forming reaction in organic synthesis. The study demonstrated the complex's excellent catalytic efficiency, highlighting the potential of thiophene derivatives in catalyzing important organic transformations (Olsson, Nilsson, El Masnaouy, & Wendt, 2005).

特性

IUPAC Name |

2,6-bis(4-methylphenyl)thian-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20OS/c1-13-3-7-15(8-4-13)18-11-17(20)12-19(21-18)16-9-5-14(2)6-10-16/h3-10,18-19H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQIKCBARJZWSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=O)CC(S2)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[cyano(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide](/img/structure/B2666449.png)

![2-Amino-4-(2-bromophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2666454.png)

![2-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2666457.png)

![{3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid](/img/structure/B2666458.png)

![4-[(E)-2-(2,6-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2666462.png)

![(E)-2-[4-(2-chlorophenoxy)-3-nitrophenyl]-N-[(4-fluorophenyl)methyl]ethenesulfonamide](/img/structure/B2666463.png)

![3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2666466.png)

![5-bromo-2-chloro-N-[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2666467.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2666468.png)

![2-(2,5-dimethylphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2666470.png)